4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
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Overview
Description
4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.23212518 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Intermediate for Inhibiting Biological Pathways : Morpholine derivatives, closely related to the specified compound, are used as intermediates in the synthesis of inhibitors targeting tumor necrosis factor alpha and nitric oxide pathways. This demonstrates their potential in therapeutic applications, particularly in inflammation and oncology (Lei et al., 2017).
Antibacterial Agent Development : Piperazinyl oxazolidinones, including morpholine derivatives, show significant antibacterial properties, particularly against gram-positive pathogens. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Tucker et al., 1998).
Pharmacophore for PI3K and PIKKs Inhibition : Morpholine and its derivatives, due to their ability to form key hydrogen bonding interactions, serve as privileged pharmacophores in the inhibition of PI3K and PIKKs, essential for cellular growth and proliferation. This underscores their role in developing cancer therapeutics (Hobbs et al., 2019).
Biological Activity and Pharmaceutical Development
Enzyme Inhibitory Activity : Certain morpholine derivatives demonstrate enzyme inhibitory activity, such as inhibition of soybean 15-lipoxygenase, suggesting their potential in developing anti-inflammatory agents (Karimian et al., 2015).
Antihypertensive Agents : The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has resulted in compounds showing antihypertensive activity, illustrating the versatile therapeutic applications of morpholine derivatives (Bayomi et al., 1999).
Transfection Agents for Gene Delivery : Phosphorus dendrimers with morpholine and other amine terminal groups have shown promise as low cytotoxicity transfection agents, capable of delivering DNA into cells. This application is critical for gene therapy and biotechnological research (Padié et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-15-13-29(14-16-30)23-11-12-27-26(28-23)31-17-19-33-20-18-31/h1-12,24H,13-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKOGHKMXULQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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